

# Application Note: Quantification of Disperse Red 324 in Textiles using LC-MS/MS

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## Compound of Interest

Compound Name: Disperse red 324

Cat. No.: B15135118

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## Abstract

This application note details a sensitive and selective method for the quantification of **Disperse Red 324** in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Disperse dyes, including **Disperse Red 324**, are a class of synthetic colorants with low water solubility used for dyeing hydrophobic fibers. Due to concerns over their potential to cause allergic reactions and possible carcinogenicity, regulatory bodies have restricted the presence of certain disperse dyes in consumer products.[1] The described protocol provides a robust workflow for the extraction and analysis of **Disperse Red 324**, enabling textile manufacturers and regulatory agencies to ensure product safety and compliance. The methodology is based on established analytical procedures, such as DIN 54231, and utilizes Multiple Reaction Monitoring (MRM) for accurate quantification.[2]

## Introduction

Disperse dyes are widely used in the textile industry for coloration of synthetic fibers such as polyester, nylon, and cellulose acetate.[3] These small, non-ionic molecules can migrate from the textile to the skin, leading to potential health risks including allergic contact dermatitis.[4] Consequently, regulations like the European Union's REACH and the OEKO-TEX® Standard 100 have set limits for the content of specific disperse dyes in textiles.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for the determination of disperse dyes in textiles due to its high sensitivity, selectivity, and ability to provide structural confirmation.[3][6] This method allows for

the accurate quantification of target analytes even in complex matrices. This application note provides a comprehensive protocol for the analysis of **Disperse Red 324** in textile samples.

Disclaimer: Specific quantitative data for **Disperse Red 324** is not readily available in the cited literature. Therefore, data for the structurally similar and commonly analyzed Disperse Red 1 is used as a representative example for the purpose of this application note. Analysts should perform method validation with a certified reference standard for **Disperse Red 324**.

## Experimental Protocols

### Reagents and Materials

- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic acid (LC-MS grade).
- Standards: Analytical standard of **Disperse Red 324** (or a suitable analogue like Disperse Red 1 for method development).
- Extraction Solvent: Methanol.
- Filters: 0.22 µm PTFE syringe filters.

### Standard Preparation

- Stock Solution (100 µg/mL): Accurately weigh and dissolve the **Disperse Red 324** standard in methanol to prepare a stock solution.[\[4\]](#)[\[7\]](#)
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol/water (1:1, v/v) to create calibration standards. A typical concentration range is 0.5 to 100 ng/mL.

### Sample Preparation (Textile)

- Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
- Accurately weigh 1.0 g of the textile sample into a conical flask.[\[4\]](#)
- Add 20 mL of methanol to the flask.[\[4\]](#)[\[7\]](#)

- Extract the sample using an ultrasonic bath at 50°C for 30 minutes.[\[4\]](#)[\[7\]](#)
- Centrifuge the extract at 10,000 rpm for 10 minutes.[\[4\]](#)[\[7\]](#)
- Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[\[4\]](#)[\[7\]](#)

## LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions. Optimization may be required based on the specific instrumentation used.

Parameter	Condition
LC System	UHPLC system
Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[4]
Mobile Phase A	Water with 0.1% Formic Acid[4]
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate	0.3 mL/min[4]
Gradient	Optimized to provide good separation of the analyte from matrix interferences. A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B.
Injection Volume	5 µL
Column Temperature	40 °C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	Optimized for the specific instrument (e.g., 3.0 - 4.0 kV)
Source Temperature	150 °C[2]
Desolvation Gas Flow	1000 L/hr[2]
Cone Gas Flow	20 L/hr[2]
Acquisition Mode	Multiple Reaction Monitoring (MRM)

## Quantitative Data

The following tables summarize the expected quantitative performance of the method. As noted, the data for Disperse Red 1 is used as a representative example.

Table 1: MRM Transitions for Disperse Red 1 (Representative)

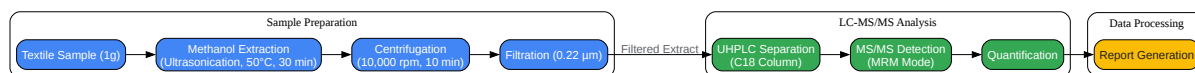
Analyte	Precursor Ion (m/z)	Product Ion (Quantifier) (m/z)	Product Ion (Qualifier) (m/z)	Collision Energy (eV)
Disperse Red 1	315.1	255.1	To be determined empirically	To be determined empirically

Note: The precursor ion for Disperse Red 1 corresponds to its  $[M+H]^+$  adduct.<sup>[1][3]</sup> The product ion at m/z 255 is a known fragment.<sup>[3]</sup> Collision energy and the qualifier ion should be optimized during method development.

Table 2: Method Performance Characteristics (Representative)

Parameter	Expected Value
Linearity ( $r^2$ )	> 0.99
Limit of Detection (LOD)	0.02 - 1.35 ng/mL <sup>[7]</sup>
Limit of Quantification (LOQ)	0.06 - 4.09 ng/mL <sup>[7]</sup>
Recovery	80 - 120%
Matrix Effect	To be assessed, may require matrix-matched calibration for accurate quantification. <sup>[4][5]</sup>

## Experimental Workflow and Diagrams



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Caption: Experimental workflow for the quantification of **Disperse Red 324** in textiles.

## Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust approach for the quantification of **Disperse Red 324** in textile samples. The protocol, including sample preparation and instrumental analysis, is designed to achieve the low detection limits required by international regulations. Proper method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and matrix effects, is crucial for ensuring the quality and reliability of the results. This application note serves as a valuable resource for researchers, scientists, and quality control professionals in the textile industry.

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